2-({2-[2-(3,5-二甲基-1H-吡唑-1-基)乙基]-8,9-二甲氧基[1,2,4]三唑并[1,5-c]喹唑啉-5-基}硫)-1-苯乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a pyrazole ring, a triazoloquinazolin ring, and a phenylethanone group. These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .
科学研究应用
合成和抗菌活性
包括与所讨论化合物类似的化合物在内的各种吡唑啉和吡唑衍生物已被合成并研究其抗菌和抗真菌活性。例如,哈桑 (2013) 的一项研究重点是合成新的 2-吡唑啉衍生物并评估其对大肠杆菌和金黄色葡萄球菌等生物的微生物活性。这些化合物表现出显着的性能,表明它们在抗菌应用中的潜力 (Hassan, 2013)。
抗病毒和抗肿瘤特性
研究还探讨了三唑并喹唑啉衍生物在抗病毒和抗肿瘤应用中的潜力。Jilloju 等人 (2021) 的一项研究合成了这样一系列化合物,并评估了它们对病毒和肿瘤的活性。研究表明,这些化合物中的结构变异可以针对特定的抗病毒或抗肿瘤特性进行调整,其中一些显示出对微管蛋白聚合的抑制作用,微管蛋白聚合是癌症治疗中的关键机制 (Jilloju 等人,2021)。
合成途径和化学反应
三唑并喹唑啉衍生物的合成和反应是其研究应用的关键方面。研究开发了新的合成途径,并研究了涉及这些化合物的各种化学反应的机制。例如,Ledenyova 等人 (2018) 的一项研究考察了吡唑并三嗪羧酸盐与硫脲的反应机制,提供了对类似化合物的化学行为和潜在合成途径的见解 (Ledenyova 等人,2018)。
构效关系
了解化学结构与生物活性之间的关系对于将这些化合物用于治疗用途至关重要。Mabkhot 等人 (2016) 合成了新的含有噻吩并评估其抗菌活性的杂环化合物等研究有助于识别所需生物效应所需的结构特征 (Mabkhot 等人,2016)。
作用机制
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been reported to show potent anti-tubercular activity againstMycobacterium tuberculosis strain .
Biochemical Pathways
Similar compounds have been found to interfere with the metabolic pathways of certain bacteria, leading to their death .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
属性
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3S/c1-16-12-17(2)31(29-16)11-10-24-28-25-19-13-22(34-3)23(35-4)14-20(19)27-26(32(25)30-24)36-15-21(33)18-8-6-5-7-9-18/h5-9,12-14H,10-11,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZXNZDBVOZUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)C5=CC=CC=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。